![molecular formula C12H23NO2S B13459648 tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)
tert-butylN-[(2-methylthian-4-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thianyl derivative. One common method is the reaction of tert-butyl carbamate with 2-methylthian-4-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted carbamates
Scientific Research Applications
Chemistry: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate can be designed to release active amines upon enzymatic cleavage .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by enzymes such as esterases to release active amines. These amines can then interact with their respective targets, such as receptors or enzymes, to exert their effects .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is unique due to the presence of the thianyl group, which imparts specific reactivity and stability. Compared to tert-butyl carbamate, it has enhanced stability and reactivity due to the thianyl moiety. tert-Butyl N-methylcarbamate and tert-butyl N-(4-formylbenzyl)carbamate have different substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C12H23NO2S |
|---|---|
Molecular Weight |
245.38 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H23NO2S/c1-9-7-10(5-6-16-9)8-13-11(14)15-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
XBDIQVOCBXSVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCS1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


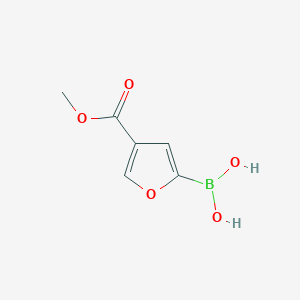
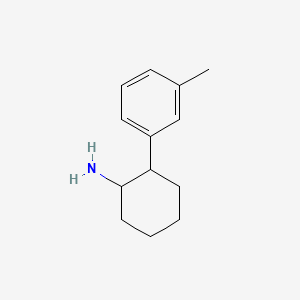
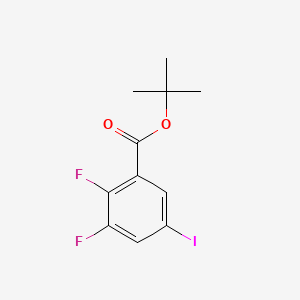
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
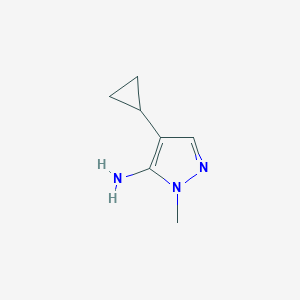
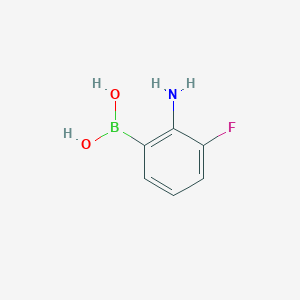
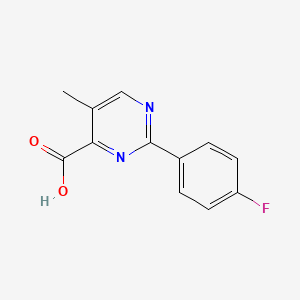
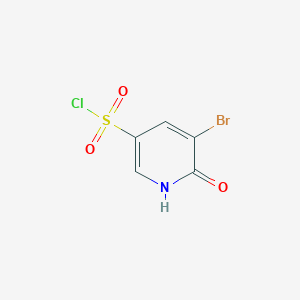
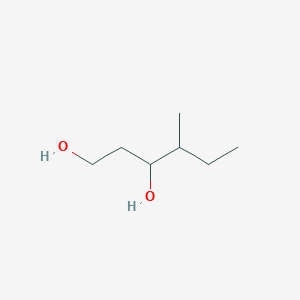
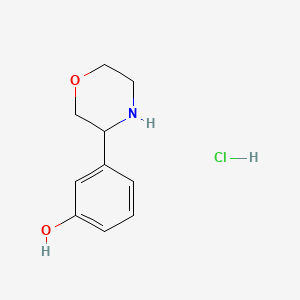
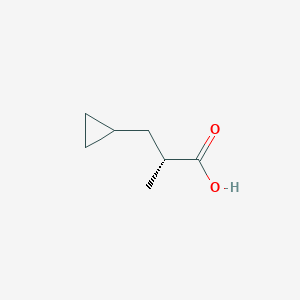
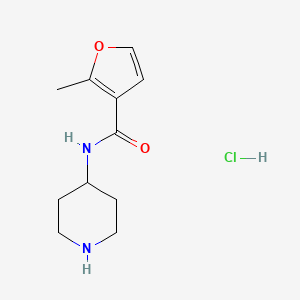
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
